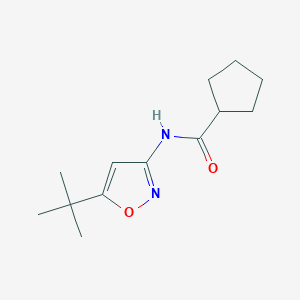
N~2~-acetyl-N~1~-(2,3-dimethylphenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-acetyl-N~1~-(2,3-dimethylphenyl)glycinamide, also known as DMG, is a synthetic compound that belongs to the class of N-acyl glycine derivatives. It has been studied for its potential therapeutic applications due to its unique properties, such as its ability to modulate the immune system and enhance cognitive function. In
Mecanismo De Acción
The exact mechanism of action of N~2~-acetyl-N~1~-(2,3-dimethylphenyl)glycinamide is not fully understood, but it is believed to modulate the immune system by enhancing the production of cytokines and stimulating the activity of natural killer cells. It has also been shown to enhance cognitive function by increasing the production of neurotransmitters such as dopamine and acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the immune response by increasing the production of cytokines and stimulating the activity of natural killer cells. It has also been shown to enhance cognitive function by increasing the production of neurotransmitters such as dopamine and acetylcholine. In addition, this compound has been shown to have antioxidant properties, which may help to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N~2~-acetyl-N~1~-(2,3-dimethylphenyl)glycinamide is its ability to modulate the immune system and enhance cognitive function. This makes it a promising candidate for therapeutic applications in a number of different areas. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to obtain pure this compound due to its low solubility in water. In addition, the exact mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are a number of different directions that future research on N~2~-acetyl-N~1~-(2,3-dimethylphenyl)glycinamide could take. One area of interest is in the development of new therapeutic applications for this compound. For example, it could be studied for its potential use in the treatment of autoimmune disorders or as an adjuvant therapy for cancer. Another area of interest is in the development of new synthesis methods for this compound that are more efficient and cost-effective. Finally, future research could focus on gaining a better understanding of the mechanism of action of this compound, which could provide insights into its potential therapeutic applications.
Métodos De Síntesis
N~2~-acetyl-N~1~-(2,3-dimethylphenyl)glycinamide can be synthesized through a multi-step process starting from commercially available starting materials. One of the most commonly used methods involves the reaction of N-acetylglycine with 2,3-dimethylbenzoyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
N~2~-acetyl-N~1~-(2,3-dimethylphenyl)glycinamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the field of immunomodulation. This compound has been shown to enhance the immune response by increasing the production of cytokines and enhancing the activity of natural killer cells. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
2-acetamido-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8-5-4-6-11(9(8)2)14-12(16)7-13-10(3)15/h4-6H,7H2,1-3H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSHFPKTEJTNJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CNC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(4-chlorophenyl)thio]ethyl}-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B5034657.png)
![2-(4-fluorophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5034674.png)
![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5034695.png)
![5'-allyl 3'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5034700.png)
![N-[(2-hydroxy-1-naphthyl)(4-nitrophenyl)methyl]butanamide](/img/structure/B5034702.png)

![9-[({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)methyl]-5,6a,8a-trimethyloctadecahydro-4aH-cyclopenta[7,8]phenanthro[1,2-b][1,4]dioxin-9-ol hydrochloride](/img/structure/B5034718.png)
![1-[(4-bromophenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B5034721.png)
![N-[(4-methoxy-1-naphthyl)methyl]-2-(4-quinazolinylthio)acetamide](/img/structure/B5034723.png)
![N-1,3-benzothiazol-2-yl-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5034738.png)
![methyl 4-(4-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5034742.png)
![N-[2,2-dichloro-1-(4-methylphenyl)ethyl]benzamide](/img/structure/B5034750.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(methylthio)benzamide](/img/structure/B5034752.png)
